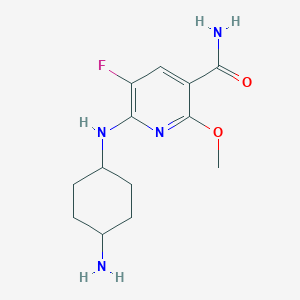
ROCK inhibitor 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ROCK inhibitor 3 is a synthetic organic compound that selectively inhibits the activity of Rho-associated protein kinases 1 and 2 (ROCK1 and ROCK2). These kinases are involved in various cellular processes, including the regulation of the actin cytoskeleton, cell migration, proliferation, and apoptosis. ROCK inhibitors have gained significant attention in scientific research due to their potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ROCK inhibitor 3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity. This step often involves reactions such as halogenation, alkylation, and acylation.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, and distillation to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and minimize by-products.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Implementing large-scale purification techniques such as continuous chromatography and crystallization.
化学反应分析
Types of Reactions
ROCK inhibitor 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or replace substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity and selectivity.
科学研究应用
ROCK inhibitor 3 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of ROCK1 and ROCK2 in tumor growth, metastasis, and resistance to therapy.
Cardiovascular Diseases: The compound is investigated for its ability to regulate vascular tone and reduce blood pressure.
Neurological Disorders: This compound is studied for its neuroprotective effects and potential in treating conditions such as stroke and neurodegenerative diseases.
Cell Biology: The compound is used to study cytoskeletal dynamics, cell adhesion, and motility.
作用机制
ROCK inhibitor 3 exerts its effects by selectively inhibiting the activity of ROCK1 and ROCK2. These kinases are activated by the small GTPase RhoA and play a crucial role in regulating the actin cytoskeleton. The inhibition of ROCK1 and ROCK2 leads to:
Reduced Phosphorylation of Myosin Light Chain: This decreases actomyosin contractility, leading to reduced cell migration and invasion.
Inhibition of LIM Kinases: This prevents the phosphorylation of cofilin, resulting in the stabilization of actin filaments and inhibition of cell motility.
Modulation of Cell Adhesion: This compound affects focal adhesion dynamics, leading to changes in cell adhesion and spreading.
相似化合物的比较
ROCK inhibitor 3 is compared with other ROCK inhibitors such as:
Fasudil: A well-known ROCK inhibitor used in the treatment of cerebral vasospasm and cardiovascular diseases.
Y-27632: Another commonly used ROCK inhibitor in cell biology research.
Netarsudil: A newer ROCK inhibitor used in the treatment of glaucoma.
These comparisons highlight the unique properties of this compound, including its selectivity, potency, and potential therapeutic applications.
属性
分子式 |
C13H19FN4O2 |
|---|---|
分子量 |
282.31 g/mol |
IUPAC 名称 |
6-[(4-aminocyclohexyl)amino]-5-fluoro-2-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C13H19FN4O2/c1-20-13-9(11(16)19)6-10(14)12(18-13)17-8-4-2-7(15)3-5-8/h6-8H,2-5,15H2,1H3,(H2,16,19)(H,17,18) |
InChI 键 |
IMZIJLMIOSQRGE-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=C(C=C1C(=O)N)F)NC2CCC(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R,4S,5S,6S,8R,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775333.png)
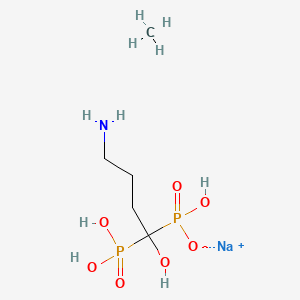
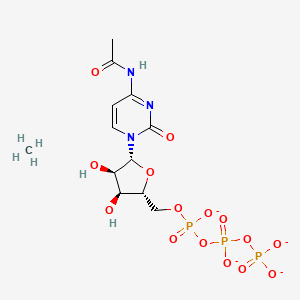
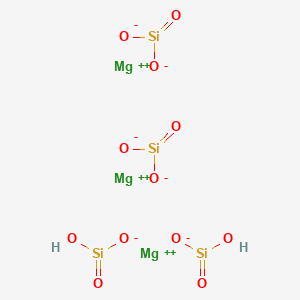
![4-fluoro-N-[2-[5-(2,4,5-trifluoro-3-hydroxybenzoyl)thiophen-2-yl]phenyl]benzenesulfonamide](/img/structure/B10775364.png)
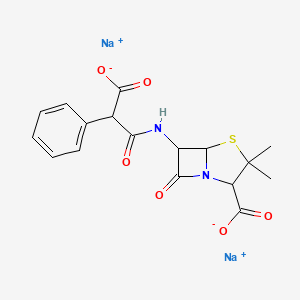
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775384.png)
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775389.png)
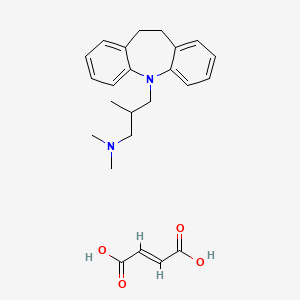

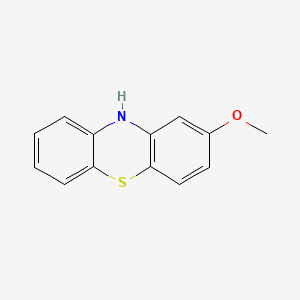
![[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid](/img/structure/B10775411.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B10775423.png)
